PBRM1-BD2-IN-4: A Technical Guide to its Mechanism of Action
PBRM1-BD2-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, plays a critical role in transcriptional regulation. Its second bromodomain, PBRM1-BD2, is a crucial anchor point for the PBAF complex to acetylated histones, making it an attractive target for therapeutic intervention in various cancers. This technical guide provides an in-depth overview of the mechanism of action of PBRM1-BD2-IN-4 (also identified as compound 15 in primary literature), a potent and selective inhibitor of PBRM1-BD2. We will detail its binding affinity, inhibitory activity, and cellular effects, supported by comprehensive data tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to PBRM1 and the PBAF Complex
PBRM1 is a large, multi-domain protein that serves as a scaffolding subunit of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] The PBAF complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. PBRM1 is unique in that it contains six bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is crucial for targeting the PBAF complex to specific genomic loci, where it can then execute its remodeling functions.
The second bromodomain of PBRM1, PBRM1-BD2, has been identified as a key driver for the association of the PBAF complex with chromatin.[2] Studies have shown that PBRM1-BD2 preferentially binds to acetylated histone H3 at lysine 14 (H3K14ac).[3] Furthermore, PBRM1-BD2, along with the fourth bromodomain (BD4), can also associate with double-stranded RNA, which enhances its binding to acetylated histone tails, highlighting a complex regulatory mechanism for PBAF recruitment and function.[4][5] Given its critical role in tethering the PBAF complex to chromatin, selective inhibition of PBRM1-BD2 presents a promising strategy to modulate PBAF-dependent gene expression and cellular processes.
PBRM1-BD2-IN-4: A Selective Inhibitor of PBRM1-BD2
PBRM1-BD2-IN-4 (compound 15) was discovered through a protein-detected NMR-based fragment screen, which identified novel chemical scaffolds with affinity for PBRM1-BD2.[2] Subsequent structure-activity relationship (SAR) studies led to the development of this potent and selective inhibitor.
Biochemical Activity
The inhibitory activity and binding affinity of PBRM1-BD2-IN-4 have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for PBRM1-BD2-IN-4 and related compounds for comparison.
Table 1: In Vitro Inhibitory Activity of PBRM1-BD2-IN-4 and Related Compounds against PBRM1-BD2
| Compound | IC50 (µM) for PBRM1-BD2 |
| PBRM1-BD2-IN-4 (Compound 15) | 0.2 ± 0.04 [2] |
| PBRM1-BD2-IN-5 (Compound 16) | 0.26 ± 0.04[2] |
| Compound 7 (non-selective) | 0.2 ± 0.02[2] |
| Compound 8 | 6.3 ± 1.4[2] |
Table 2: Binding Affinity of PBRM1-BD2-IN-4 and Related Compounds to PBRM1 Bromodomains
| Compound | PBRM1-BD2 Kd (µM) | PBRM1-BD5 Kd (µM) |
| PBRM1-BD2-IN-4 (Compound 15) | 5.5 | 11.1 |
| PBRM1-BD2-IN-5 (Compound 16) | 1.5 ± 0.9[2] | 3.9 ± 2.6[2] |
| Compound 7 (non-selective) | 0.7[2] | 0.35[2] |
Table 3: Thermal Shift Induced by PBRM1-BD2-IN-4 and Related Compounds on PBRM1-BD2
| Compound | ΔTm (°C) for PBRM1-BD2 |
| PBRM1-BD2-IN-4 (Compound 15) | 5.4[2] |
| PBRM1-BD2-IN-5 (Compound 16) | 5.4[2] |
Selectivity Profile
A crucial aspect of a chemical probe is its selectivity for the intended target over other related proteins. While a comprehensive selectivity panel for PBRM1-BD2-IN-4 is not publicly available, the parent study demonstrated that related compounds, such as PBRM1-BD2-IN-5 (compound 16), exhibit high selectivity for PBRM1 bromodomains over the structurally similar bromodomains of SMARCA2 and SMARCA4.[2] This suggests that the chemical scaffold of PBRM1-BD2-IN-4 is amenable to achieving high selectivity.
Mechanism of Action
The primary mechanism of action of PBRM1-BD2-IN-4 is the competitive inhibition of the PBRM1-BD2 bromodomain. By occupying the acetyl-lysine binding pocket of PBRM1-BD2, the inhibitor prevents the interaction of the PBAF complex with acetylated histones, thereby displacing it from its target genomic loci.
Caption: Signaling pathway illustrating the mechanism of action of PBRM1-BD2-IN-4.
This disruption of PBAF localization is expected to lead to changes in the expression of PBAF target genes. In the context of certain cancers, such as prostate cancer, where PBRM1 is considered a tumor promoter, this altered gene expression can result in an anti-proliferative phenotype.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize PBRM1-BD2-IN-4, based on the protocols described in the primary literature.[2]
NMR-Based Fragment Screening
This technique was employed for the initial discovery of the chemical scaffold of PBRM1-BD2-IN-4.
Caption: Experimental workflow for NMR-based fragment screening and lead optimization.
Protocol:
-
Protein Expression and Purification: Express 15N-labeled PBRM1-BD2 in E. coli and purify using standard chromatography techniques.
-
Fragment Library Screening:
-
Prepare a fragment library in pools of 12 fragments.
-
Acquire 1H-15N HSQC NMR spectra of 100 µM 15N-PBRM1-BD2 in the absence and presence of each fragment pool.
-
Identify "hit" pools by observing chemical shift perturbations in the protein's NMR spectrum.
-
-
Hit Deconvolution and Validation:
-
For each hit pool, screen smaller sub-pools and individual fragments to identify the active compound.
-
Confirm the binding of individual hits by acquiring 1H-15N HSQC spectra.
-
Determine the dissociation constant (Kd) for validated hits by titrating increasing concentrations of the fragment into a solution of 15N-PBRM1-BD2 and monitoring the chemical shift changes.
-
AlphaScreen Assay
This high-throughput assay was used to determine the in vitro inhibitory potency (IC50) of PBRM1-BD2-IN-4.
Caption: Experimental workflow for the AlphaScreen assay.
Protocol:
-
Reagent Preparation:
-
Dilute His-tagged PBRM1-BD2 and biotinylated H3K14ac peptide in assay buffer.
-
Prepare a serial dilution of PBRM1-BD2-IN-4.
-
-
Assay Plate Setup:
-
In a 384-well plate, add PBRM1-BD2, biotinylated H3K14ac peptide, and the PBRM1-BD2-IN-4 dilution series.
-
Incubate at room temperature.
-
-
Bead Addition and Signal Detection:
-
Add a mixture of Streptavidin Donor beads and Ni-NTA Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF)
DSF was used to measure the thermal stabilization of PBRM1-BD2 upon binding of PBRM1-BD2-IN-4.
Protocol:
-
Reaction Setup:
-
In a 96-well PCR plate, mix PBRM1-BD2 protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound (PBRM1-BD2-IN-4) or DMSO control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient to gradually increase the temperature.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of the inhibitor.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamic parameters of the interaction between PBRM1-BD2 and the inhibitor.
Protocol:
-
Sample Preparation:
-
Dialyze the PBRM1-BD2 protein and the inhibitor into the same buffer to minimize heats of dilution.
-
Load the protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Activity and Phenotypic Effects
The cellular activity of PBRM1-BD2 inhibitors has been primarily investigated in cancer cell lines where PBRM1 is considered a pro-tumorigenic factor. For instance, in the LNCaP prostate cancer cell line, which shows a dependency on PBRM1 for viability, treatment with PBRM1-BD2 inhibitors leads to a dose-dependent decrease in cell proliferation.[2] This effect is more pronounced in cells with normal PBRM1 levels compared to those where PBRM1 has been knocked down, indicating on-target activity.[6]
The inhibition of the PBRM1-BD2 interaction is hypothesized to disrupt the localization of the PBAF complex, leading to downstream changes in gene expression. While specific gene expression profiling for PBRM1-BD2-IN-4 has not been reported, studies on PBRM1 function suggest that its inhibition could affect pathways related to cell cycle progression, cell adhesion, and metabolism.[7]
Conclusion and Future Directions
PBRM1-BD2-IN-4 is a valuable chemical probe for studying the biological functions of the PBRM1-BD2 bromodomain and the PBAF complex. Its potency and selectivity make it a suitable tool for dissecting the role of PBRM1-BD2 in gene regulation and cellular processes. Future studies should focus on a comprehensive selectivity profiling of PBRM1-BD2-IN-4 against a broader panel of bromodomains to further validate its specificity. Additionally, detailed investigations into the downstream effects of PBRM1-BD2-IN-4 on global gene expression and the chromatin landscape will provide a more complete understanding of its mechanism of action and its therapeutic potential. Further optimization of this chemical scaffold could lead to the development of novel therapeutics for the treatment of cancers that are dependent on PBRM1 function.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
